Nygerone A
説明
Nygerone A is a fungal secondary metabolite first isolated from Aspergillus niger under epigenetic modulation using histone deacetylase (HDAC) inhibitors such as suberoylanilide hydroxamic acid (SAHA) . Its structure is characterized by a rare 1-phenylpyridin-4(1H)-one core (a pyridinone ring substituted with a phenyl group at position 1), distinguishing it from typical polyketides and alkaloids . Nygerone A is part of a cryptic biosynthetic gene cluster (BGC) in A. niger, which is transcriptionally silent under standard laboratory conditions but activated via chromatin remodeling agents like SAHA or 5-azacytidine .
特性
分子式 |
C24H22N2O5 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
(2S)-4-[(6-benzyl-4-oxo-1-phenylpyridine-3-carbonyl)amino]-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-16(24(30)31)12-22(28)25-23(29)20-15-26(18-10-6-3-7-11-18)19(14-21(20)27)13-17-8-4-2-5-9-17/h2-11,14-16H,12-13H2,1H3,(H,30,31)(H,25,28,29)/t16-/m0/s1 |
InChIキー |
NTTJVIQCCNYXRP-INIZCTEOSA-N |
異性体SMILES |
C[C@@H](CC(=O)NC(=O)C1=CN(C(=CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
正規SMILES |
CC(CC(=O)NC(=O)C1=CN(C(=CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
同義語 |
nygerone A |
製品の起源 |
United States |
類似化合物との比較
Pestalamide B
- Source : Pestalotiopsis theae (plant pathogenic fungus) .
- Structural Features: Shares the pyridinone core and α-methylsuccinic group with Nygerone A. However, pestalamide B has a molecular formula of C₁₈H₁₈N₂O₅ and includes a para-disubstituted pyridin-4-one moiety, differing in substituent positions .
- Biosynthesis : Unlike Nygerone A, pestalamide B is natively produced without epigenetic induction, suggesting divergent regulatory mechanisms between fungal species .
Cladochrome
- Source : Cladosporium cladosporioides .
- Structural Features: Contains a benzopyranone system, distinct from Nygerone A’s pyridinone core.
- Induction : Like Nygerone A, cladochrome production is induced by SAHA, indicating shared epigenetic activation pathways across fungi despite structural differences .
p-Fluoro Nygerone B
- Source : A. niger (derivative of Nygerone B) .
- Structural Features : Fluorinated analog of Nygerone B, with a para-fluoro substitution on the phenyl group. This modification enhances stability and alters polarity compared to Nygerone A .
- Synthesis : Generated via feeding A. niger with p-fluoro SAHA, demonstrating the tunability of Nygerone-like compounds through precursor-directed biosynthesis .
Comparison with Functionally Similar Compounds
Terrequinone A
Emodin
- Source : Aspergillus nidulans .
- Structural Features: An anthraquinone with a tricyclic aromatic system, structurally unrelated to Nygerone A.
- Regulation : Silenced BGCs activated via epigenetic modifiers, paralleling Nygerone A’s discovery .
Comparative Data Table
Key Research Findings
Structural Uniqueness: Nygerone A’s 1-phenylpyridin-4-one core is rare among fungal metabolites, contrasting with quinones (terrequinone A) and anthraquinones (emodin) .
Epigenetic Dependence : Nygerone A and cladochrome both require HDAC inhibition for production, whereas pestalamide B is constitutively expressed in its native host .
Biosynthetic Flexibility : Fluorinated derivatives of Nygerone A/B demonstrate the feasibility of structural diversification for drug discovery .
Q & A
Basic Research Questions
Q. How can Nygerone A be reliably identified and isolated from fungal extracts?
- Methodology : Use HPLC-DAD-MS for preliminary detection of Nygerone A in Aspergillus niger extracts, focusing on UV-Vis spectra (λ~280 nm) and molecular ion peaks (e.g., m/z 341.1134 [M+H]⁺). Purification requires silica gel chromatography, but note that derivatives like compound 19 (pestalamide B) may decompose during isolation. Immediate NMR analysis (¹H, ¹³C, gHSQC, gHMBC) post-extraction is critical for structural confirmation .
Q. What analytical techniques are essential for resolving structural ambiguities in Nygerone A derivatives?
- Methodology : Combine high-resolution mass spectrometry (HRESIMS) for molecular formula determination (e.g., C₁₈H₁₈N₂O₅) with 2D NMR (gHMBC) to establish long-range correlations. Compare spectral data with known analogs (e.g., pestalamide B) to identify substitutions in the pyridinone or phenyl moieties .
Q. How can researchers design experiments to confirm the biosynthetic origin of Nygerone A?
- Methodology : Leverage comparative genomics to identify conserved polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters in Aspergillus niger. Use gene knockout or heterologous expression in model fungi (e.g., A. nidulans) to validate cluster functionality .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported spectral data for Nygerone A analogs?
- Methodology : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry). Replicate isolation protocols to assess compound stability, as derivatives like compounds 17–18 degrade during chromatography .
Q. How does epigenetic modulation influence Nygerone A production in Aspergillus niger?
- Methodology : Treat fungal cultures with histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) or DNA methyltransferase inhibitors. Monitor transcriptional activation of cryptic biosynthetic pathways via RNA-seq and correlate with metabolite profiles using LC-HRMS .
Q. What statistical approaches resolve variability in Nygerone A yield across fungal strains?
- Methodology : Implement factorial design experiments to test strain type, culture medium, and epigenetic conditions. Use ANOVA to identify significant factors, followed by response surface methodology (RSM) to optimize yield .
Q. How can researchers reconcile discrepancies between genomic predictions and observed Nygerone A production?
- Methodology : Perform phylogenomic analysis to identify evolutionary divergence in PKS clusters. Validate cluster boundaries via promoter deletion or CRISPR-Cas9 editing. Use metabolomics (GNPS library matching) to detect pathway intermediates .
Methodological Guidelines for Nygerone A Research
- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to minimize human error .
- Handling Instability : For labile derivatives, prioritize in situ analysis (e.g., on-column derivatization) or stabilize compounds via lyophilization .
- Ethical Reporting : Disclose limitations in spectral resolution or low metabolite yields to avoid overinterpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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